molecular formula C6H13NO2S B1333203 3-(Ethylamino)thiolane-1,1-dione CAS No. 202277-72-3

3-(Ethylamino)thiolane-1,1-dione

Cat. No.: B1333203
CAS No.: 202277-72-3
M. Wt: 163.24 g/mol
InChI Key: BNVNYCSJNTUPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylamino)thiolane-1,1-dione is an organosulfur compound with the molecular formula C6H13NO2S. It belongs to the class of thiadiazoles and is known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a thiolane ring substituted with an ethylamino group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(Ethylamino)thiolane-1,1-dione has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for extractive distillation.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

    Sulfolane (1λ6-thiolane-1,1-dione): A related compound with similar structural features but without the ethylamino group.

    Tetrahydrothiophene: Another cyclic sulfur compound with different functional groups.

Uniqueness: 3-(Ethylamino)thiolane-1,1-dione is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNYCSJNTUPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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